

# Physicochemical Properties of Benzo[d]thiadiazol-6-amine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Benzo[d][1,2,3]thiadiazol-6-amine*

Cat. No.: *B1322888*

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Benzo[d]thiadiazol-6-amine. Due to the limited availability of experimental data for this specific isomer, this document also includes data for closely related isomers and the parent compound, 1,2,3-benzothiadiazole, to provide a comparative context. Furthermore, predicted physicochemical parameters for Benzo[d]thiadiazol-6-amine are presented. This guide also details generalized experimental protocols for the synthesis and characterization of aminobenzothiadiazoles, which are applicable to the title compound. The potential biological significance of Benzo[d]thiadiazol-6-amine is discussed in the context of the known biological activities of the broader benzothiadiazole class of compounds.

## Introduction

Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their unique chemical structure imparts a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the benzothiadiazole core can significantly influence its physicochemical properties and, consequently, its biological activity and potential therapeutic applications. This guide focuses

on Benzo[d]thiadiazol-6-amine, providing a summary of its known and predicted physicochemical characteristics.

## Physicochemical Properties

A thorough literature search reveals a scarcity of experimentally determined physicochemical data specifically for Benzo[d]thiadiazol-6-amine. To provide a useful reference for researchers, the following tables summarize available data for related isomers and predicted data for the target compound.

## Experimental Data for Related Benzothiadiazole Isomers

The data presented in this table pertains to isomers of Benzo[d]thiadiazol-6-amine and the unsubstituted parent compound. These values offer a point of comparison and an indication of the expected properties of the 6-amino isomer.

Property	Benzo[d][1][2][3]thiadiazol-5-amine	Benzo[d][1][2][3]thiadiazol-7-amine	1,2,3-Benzothiadiazole
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> S	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> S	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> S
Molecular Weight	151.19 g/mol	151.19 g/mol	136.18 g/mol [4]
Melting Point	95 °C	Not Available	36-37 °C
Boiling Point	319.2 ± 34.0 °C (Predicted)	Not Available	220.5 °C
pKa	1.24 ± 0.10 (Predicted)	Not Available	Not Available
LogP	Not Available	Not Available	1.9[4]
Appearance	Yellow to brown solid	Not Available	Colorless solid

## Predicted Physicochemical Properties of Benzo[d]thiadiazol-6-amine

In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of Benzo[d]thiadiazol-6-amine. The following table lists key predicted parameters.

Property	Predicted Value
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> S
Molecular Weight	151.19 g/mol
Boiling Point	319.2 ± 34.0 °C at 760 mmHg
pKa	Not Available
LogP	Not Available
Solubility	Insoluble in water; Soluble in organic solvents

## Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and characterization of aminobenzothiadiazoles. These methods are based on established procedures for related compounds and can be adapted for the specific synthesis of Benzo[d]thiadiazol-6-amine.

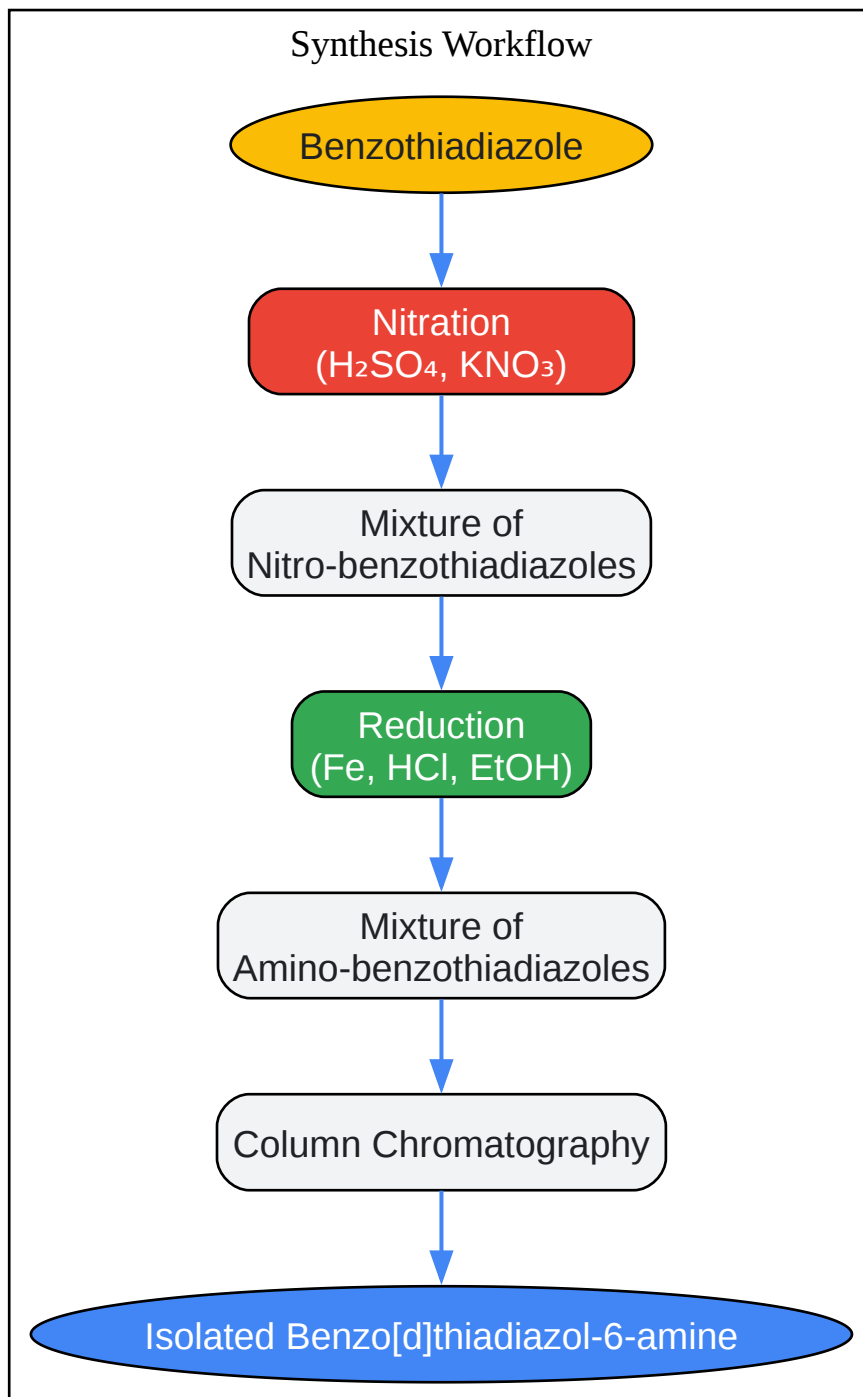
## Synthesis of Aminobenzothiadiazoles

A common route for the synthesis of aminobenzothiadiazoles involves the reduction of a corresponding nitro-benzothiadiazole precursor.

### 3.1.1. General Procedure

- **Nitration of the Benzothiadiazole Core:** The parent benzothiadiazole is nitrated using a mixture of sulfuric acid and potassium nitrate. This reaction typically yields a mixture of nitro isomers.
- **Reduction of the Nitro Group:** The mixture of nitro-benzothiadiazoles is then reduced to the corresponding amino derivatives. A common method for this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like ethanol.

- Purification: The resulting mixture of amino-benzothiadiazole isomers is purified, typically by column chromatography, to isolate the desired isomer.



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*General synthesis workflow for aminobenzothiadiazoles.*

## Characterization Methods

The structural confirmation and purity assessment of the synthesized Benzo[d]thiadiazol-6-amine would be conducted using a combination of standard analytical techniques.

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: To determine the proton environment of the molecule, confirming the substitution pattern on the benzene ring.
- $^{13}\text{C}$  NMR: To identify the number and types of carbon atoms in the molecule.

### 3.2.2. Mass Spectrometry (MS)

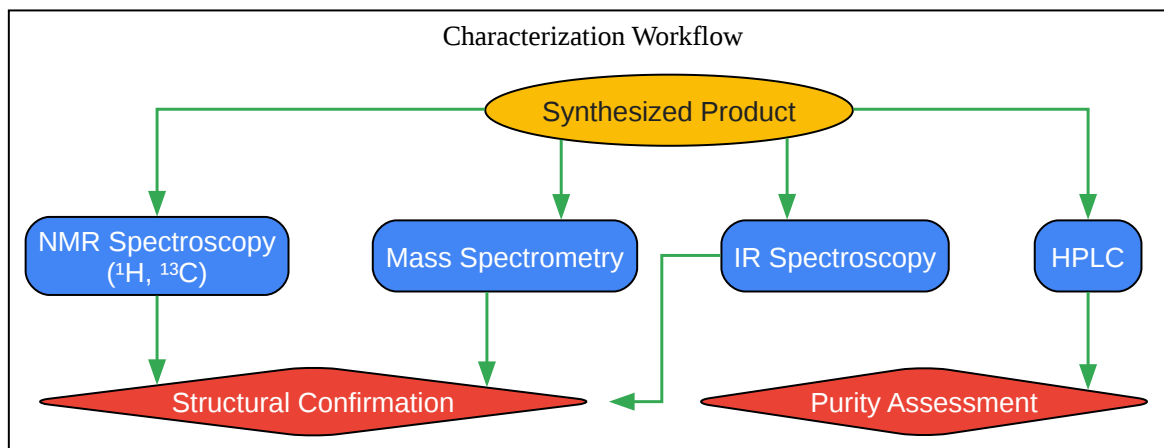
- To determine the molecular weight of the compound and confirm its elemental composition.

### 3.2.3. Infrared (IR) Spectroscopy

- To identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine group and the aromatic C-H bonds.

### 3.2.4. High-Performance Liquid Chromatography (HPLC)

- To assess the purity of the synthesized compound.



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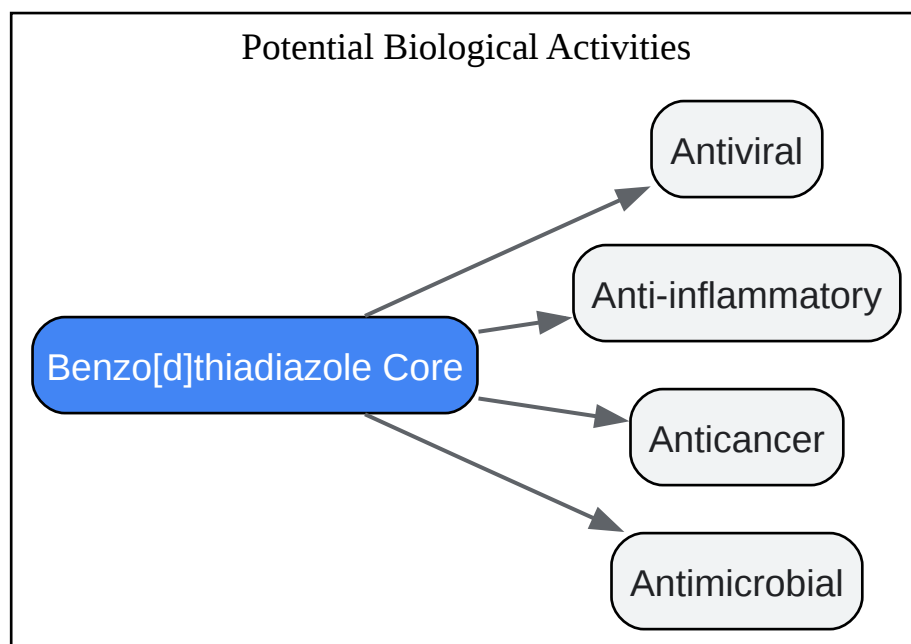
*Standard workflow for the characterization of synthesized compounds.*

## Biological Significance and Potential Applications

While specific biological activities for Benzo[d]thiadiazol-6-amine have not been extensively reported, the benzothiadiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzothiadiazole have demonstrated a wide spectrum of pharmacological activities, including:

- **Antimicrobial Activity:** Many benzothiadiazole derivatives exhibit potent activity against various strains of bacteria and fungi.
- **Anticancer Activity:** Certain derivatives have shown promise as anticancer agents, with mechanisms that can involve the inhibition of specific enzymes or interaction with DNA.
- **Anti-inflammatory Activity:** The benzothiadiazole core is found in compounds with significant anti-inflammatory properties.
- **Antiviral Activity:** Some benzothiadiazole derivatives have been investigated for their potential as antiviral agents.

The presence of the amino group at the 6-position of the benzothiadiazole ring in the title compound provides a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives for drug discovery and development.



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*Potential biological activities of the benzothiadiazole scaffold.*

## Conclusion

This technical guide has summarized the currently available physicochemical information for Benzo[d]thiadiazol-6-amine. While experimental data for this specific isomer is limited, the provided data for related compounds and predicted values offer a valuable starting point for researchers. The generalized protocols for synthesis and characterization provide a practical framework for the preparation and analysis of this compound. The diverse biological activities associated with the benzothiadiazole scaffold underscore the potential of Benzo[d]thiadiazol-6-amine as a building block for the development of novel therapeutic agents. Further experimental investigation into the physicochemical properties and biological activities of this specific isomer is warranted.

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